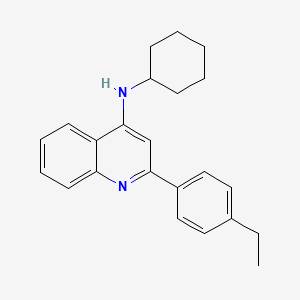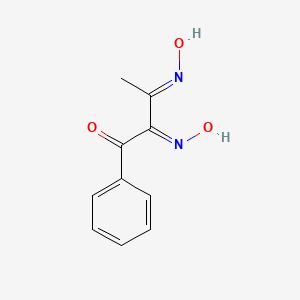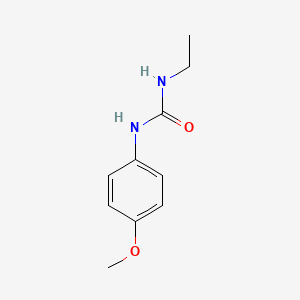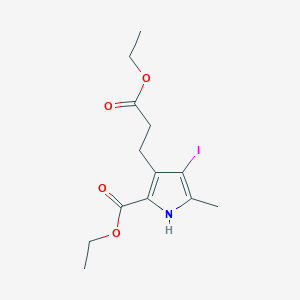
2-Norbornanol, 1-phenyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Norbornanol, 1-phenyl-, acetate is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3022 g/mol . It is a derivative of norbornane, featuring a phenyl group and an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 2-Norbornanol, 1-phenyl-, acetate typically involves the esterification of 2-Norbornanol, 1-phenyl- with acetic anhydride or acetyl chloride . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Norbornanol, 1-phenyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Norbornanol, 1-phenyl- and acetic acid.
Aplicaciones Científicas De Investigación
2-Norbornanol, 1-phenyl-, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Norbornanol, 1-phenyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
2-Norbornanol, 1-phenyl-, acetate can be compared with other similar compounds such as:
2-Norbornanol: Lacks the phenyl and acetate groups, making it less reactive in certain chemical reactions.
1-Phenyl-2-norbornanone: Contains a ketone group instead of an acetate ester, leading to different reactivity and applications.
Phenyl acetate: Lacks the norbornane structure, resulting in different physical and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
71173-15-4 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(1-phenyl-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C15H18O2/c1-11(16)17-14-9-12-7-8-15(14,10-12)13-5-3-2-4-6-13/h2-6,12,14H,7-10H2,1H3 |
Clave InChI |
RSPCTHIVCKFIDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2CCC1(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















